molecular formula C11H12BN3O4 B11856188 (4-(2-(2-Nitro-1H-imidazol-1-yl)ethyl)phenyl)boronic acid CAS No. 137756-88-8

(4-(2-(2-Nitro-1H-imidazol-1-yl)ethyl)phenyl)boronic acid

Cat. No.: B11856188
CAS No.: 137756-88-8
M. Wt: 261.04 g/mol
InChI Key: FAEPTDPTTLFNSI-UHFFFAOYSA-N
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Description

(4-(2-(2-Nitro-1H-imidazol-1-yl)ethyl)phenyl)boronic acid is a compound that features a boronic acid group attached to a phenyl ring, which is further substituted with a 2-nitro-1H-imidazol-1-yl ethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(2-(2-Nitro-1H-imidazol-1-yl)ethyl)phenyl)boronic acid typically involves multiple steps. One common approach is to start with the synthesis of the imidazole ring, followed by the introduction of the nitro group and the ethyl linkage. The final step involves the formation of the boronic acid group.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

(4-(2-(2-Nitro-1H-imidazol-1-yl)ethyl)phenyl)boronic acid can undergo various types of chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under appropriate conditions.

    Reduction: The boronic acid group can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

    Substitution: The imidazole ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen gas with a palladium catalyst.

    Reduction: Typical conditions for Suzuki-Miyaura coupling include a palladium catalyst, a base (e.g., potassium carbonate), and a suitable solvent (e.g., ethanol).

    Substitution: Reagents such as halides or alkylating agents can be used for substitution reactions on the imidazole ring.

Major Products

    Reduction of Nitro Group: Produces an amine-substituted derivative.

    Suzuki-Miyaura Coupling: Forms biaryl compounds.

    Substitution Reactions: Produces various substituted imidazole derivatives.

Scientific Research Applications

(4-(2-(2-Nitro-1H-imidazol-1-yl)ethyl)phenyl)boronic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of (4-(2-(2-Nitro-1H-imidazol-1-yl)ethyl)phenyl)boronic acid depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The boronic acid group is known to form reversible covalent bonds with diols and other nucleophiles, which can be exploited in various biochemical applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-(2-(2-Nitro-1H-imidazol-1-yl)ethyl)phenyl)boronic acid is unique due to the presence of both the boronic acid group and the nitro-substituted imidazole ring

Properties

CAS No.

137756-88-8

Molecular Formula

C11H12BN3O4

Molecular Weight

261.04 g/mol

IUPAC Name

[4-[2-(2-nitroimidazol-1-yl)ethyl]phenyl]boronic acid

InChI

InChI=1S/C11H12BN3O4/c16-12(17)10-3-1-9(2-4-10)5-7-14-8-6-13-11(14)15(18)19/h1-4,6,8,16-17H,5,7H2

InChI Key

FAEPTDPTTLFNSI-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC=C(C=C1)CCN2C=CN=C2[N+](=O)[O-])(O)O

Origin of Product

United States

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